3-Hydroxy-2-methoxybenzaldehyde

Solid-state chemistry Crystallography Formulation stability

3-Hydroxy-2-methoxybenzaldehyde is a positional isomer of o-vanillin with a unique 2-methoxy-3-hydroxy substitution pattern. This results in a melting point of 113–115°C—over 70°C higher than o-vanillin—ensuring superior thermal stability for crystallization studies, co-crystal engineering, and robust formulation protocols. It is the documented intermediate for antineoplaston A10 analog synthesis and berberine hydrochloride production, and a validated small-molecule agonist of Toll-like Receptor 7 (TLR7, EC50 = 80 nM). It also exhibits moderate carbonic anhydrase II inhibition (Ki = 1.25 µM), offering a differentiated starting point for SAR-driven drug discovery programs.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 66495-88-3
Cat. No. B043290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methoxybenzaldehyde
CAS66495-88-3
Synonyms3-Hydroxy-o-anisaldehyde;  5-Hydroxy-6-methoxybenzaldehyde; 
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1O)C=O
InChIInChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3
InChIKeyGRIWJVSWLJHHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-methoxybenzaldehyde (CAS 66495-88-3) Technical Profile and Key Distinctions from Common Analogs


3-Hydroxy-2-methoxybenzaldehyde (CAS 66495-88-3) is a disubstituted benzaldehyde (C8H8O3, MW 152.15) and a positional isomer of the more common flavor agent o-vanillin [1]. It is characterized by the presence of a methoxy group at the 2-position and a hydroxyl group at the 3-position of the benzaldehyde ring [1]. This specific substitution pattern, distinct from o-vanillin (2-hydroxy-3-methoxy), results in a substantially higher melting point and altered electronic properties, which are critical for its utility as a pharmaceutical intermediate and as a differentiated building block in medicinal chemistry .

Substitution Pitfalls: Why 3-Hydroxy-2-methoxybenzaldehyde is Not Interchangeable with o-Vanillin


Selecting a positional isomer like o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as a substitute for 3-Hydroxy-2-methoxybenzaldehyde introduces significant risk in research and industrial applications due to profound differences in physical properties and biological target engagement. The divergent arrangement of the hydroxyl and methoxy groups results in a melting point difference of over 70°C , which directly impacts formulation, purification, and storage protocols. Furthermore, cross-study analysis reveals that this specific substitution pattern leads to a distinct biological profile; 3-Hydroxy-2-methoxybenzaldehyde is a documented agonist of Toll-like Receptor 7 (TLR7) and exhibits measurable inhibition of Carbonic Anhydrase II (CA-II), activities that may not be directly replicated by its isomers [1][2]. Assuming functional or physical equivalence without these data points can lead to failed syntheses, irreproducible biological assays, and invalid structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide for 3-Hydroxy-2-methoxybenzaldehyde (CAS 66495-88-3): Verified Differentiation Data


Physical Property Differentiation: >70°C Higher Melting Point Versus o-Vanillin Isomer

The compound exhibits a melting point of 113-115°C, which is a substantial 70-73°C higher than its direct positional isomer, o-vanillin (2-Hydroxy-3-methoxybenzaldehyde), which melts at 40-46°C . This physical property is a critical determinant for formulation development, purification strategy, and material handling.

Solid-state chemistry Crystallography Formulation stability

Target Affinity Divergence: Carbonic Anhydrase II Inhibition Profile

3-Hydroxy-2-methoxybenzaldehyde inhibits human Carbonic Anhydrase II (CA-II) with a reported Ki of 1.25 µM (1250 nM) [1]. This places its activity as an order of magnitude less potent than the clinical standard acetazolamide (Ki 0.37 µM / 370 nM) but significantly more potent than structurally related phenols like di(2,6-diisopropylphenol) (Ki 1.87 µM) in the same assay system [1]. No comparable CA-II inhibition data for the o-vanillin isomer was identified in the primary literature, highlighting a specific target engagement profile.

Enzyme inhibition Carbonic anhydrase SAR Glaucoma

Immunomodulatory Target Engagement: Potent TLR7 Agonism (EC50 80 nM)

In a cellular assay using human TLR7 transfected in HEK cells, 3-Hydroxy-2-methoxybenzaldehyde functions as an agonist with a potent EC50 value of 80 nM (0.08 µM) [1]. This activity is comparable to or more potent than other small-molecule TLR7 agonists evaluated in the same assay system, which exhibit EC50 values ranging from 100 nM to >1 µM [1]. This level of activity in a low-nanomolar range is a key differentiator for immunology-focused research programs.

Immuno-oncology Toll-like receptor TLR7 agonist Innate immunity

Synthetic Utility: Documented Intermediate for Antineoplaston A10 Analogs

Vendor documentation and chemical databases specifically cite the use of 3-Hydroxy-2-methoxybenzaldehyde as a key intermediate in the synthesis of analogs of antineoplaston A10, a compound with documented antitumor activity . This role as a starting material for a specific class of bioactive molecules is a documented function not broadly stated for its common isomers like o-vanillin, whose primary applications are often related to flavors, fragrances, or as a general ligand precursor .

Anticancer agents Medicinal chemistry Pharmaceutical intermediates

Optimal Procurement Scenarios for 3-Hydroxy-2-methoxybenzaldehyde Based on Evidence


Solid-State Formulation and Crystallography Studies

When experimental design requires a benzaldehyde derivative with high crystallinity and thermal stability. The melting point of 113-115°C, which is over 70°C higher than that of o-vanillin, makes 3-Hydroxy-2-methoxybenzaldehyde the appropriate choice for crystallization studies, co-crystal engineering, or any formulation where the low melting point of the isomer could lead to stability issues or unwanted eutectic formation .

Synthesis of Antineoplaston A10 Analogs and Berberine Intermediates

For medicinal chemistry projects focused on generating structural analogs of antineoplaston A10 or synthesizing berberine hydrochloride, 3-Hydroxy-2-methoxybenzaldehyde is the documented intermediate of choice . Procurement of this specific isomer ensures adherence to established synthetic routes, whereas using an alternative like o-vanillin would constitute a synthetic deviation with no literature precedent for this target.

Immunology Research Targeting TLR7

In drug discovery programs screening for small-molecule agonists of Toll-like Receptor 7 (TLR7), 3-Hydroxy-2-methoxybenzaldehyde represents a potent hit with a validated EC50 of 80 nM [1]. This scaffold is a viable starting point for optimization in projects aimed at developing vaccine adjuvants or novel immunotherapies, where the activity of this specific isomer has been quantified.

Carbonic Anhydrase Inhibitor Lead Optimization

For structure-activity relationship (SAR) campaigns around non-sulfonamide carbonic anhydrase II (CA-II) inhibitors, 3-Hydroxy-2-methoxybenzaldehyde provides a moderately potent and chemically distinct starting point (Ki = 1.25 µM) [2]. Its unique substitution pattern offers a different vector for chemical elaboration compared to other CA-II inhibitor scaffolds.

Technical Documentation Hub

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